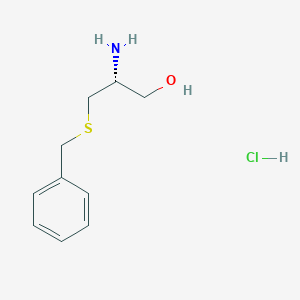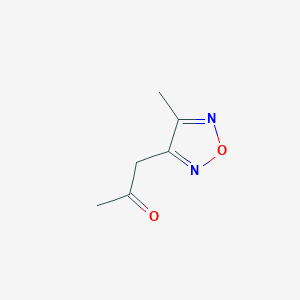![molecular formula C16H12O5 B13116884 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a biphenyl core with two oxoacetaldehyde groups attached at the 4 and 4’ positions. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate typically involves the reaction of biphenyl derivatives with oxoacetaldehyde under controlled conditions. One common method includes the use of a biphenyl precursor, which is reacted with oxoacetaldehyde in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
化学反応の分析
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The biphenyl core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, substituted biphenyl compounds, and various oxidized forms of the original compound .
科学的研究の応用
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism by which 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into specific binding sites, while the oxoacetaldehyde groups can form covalent bonds with target molecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
2,2’-([1,4-Phenylene]bis(2-oxoacetaldehyde)dihydrate: Similar structure but with a different arrangement of the oxoacetaldehyde groups.
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-oxoacetaldehyde): Another biphenyl derivative with oxoacetaldehyde groups at different positions.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in research and industrial applications .
特性
分子式 |
C16H12O5 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
2-[4-(4-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C16H10O4.H2O/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18;/h1-10H;1H2 |
InChIキー |
ISXCSNYYJXJBQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


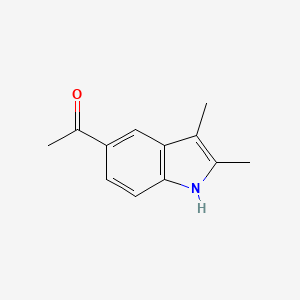
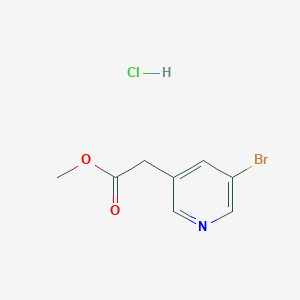
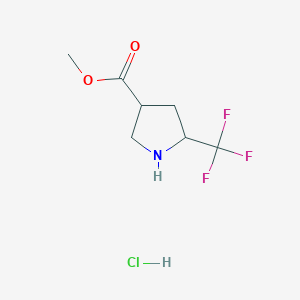

![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
